2-(2-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione
Description
2-(2-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione is a brominated phthalimide derivative characterized by a pyridine ring substituted with a bromomethyl group at the 2-position and an isoindoline-1,3-dione moiety at the 3-position (Figure 1). Its molecular formula is C₁₄H₉BrN₂O₂, with a molecular weight of 317.14 g/mol and a CAS registry number of 954240-66-5 (for the closely related 5-bromomethyl isomer) . The compound is typically synthesized via nucleophilic substitution or condensation reactions involving bromomethylated pyridine precursors and phthalic anhydride derivatives.
The bromomethyl group confers electrophilic reactivity, making the compound a valuable intermediate in medicinal chemistry for alkylation or cross-coupling reactions.
Properties
IUPAC Name |
2-[2-(bromomethyl)pyridin-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-8-11-12(6-3-7-16-11)17-13(18)9-4-1-2-5-10(9)14(17)19/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNWZEBZKQKQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(N=CC=C3)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione typically involves multi-step reactions. One common method starts with the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The bromomethyl-pyridine moiety is then introduced through a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. For instance, a solventless synthesis method has been developed, which involves heating the reactants to facilitate the reaction . This approach not only reduces the environmental impact but also enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyridine ring and the isoindoline-1,3-dione core.
Condensation Reactions: The isoindoline-1,3-dione moiety can participate in condensation reactions with various amines and aldehydes.
Common Reagents and Conditions
Bromination: Reagents such as bromine or N-bromosuccinimide (NBS) are commonly used for the bromination step.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has shown potential as a ligand for dopamine receptors, suggesting its use in developing antipsychotic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it suitable for use in the development of photochromic materials and polymer additives.
Mechanism of Action
The mechanism of action of 2-(2-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, which is implicated in various neurological processes . The compound’s binding to this receptor involves interactions with key amino acid residues at the receptor’s allosteric binding site, influencing receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Table 1: Key Bromomethylpyridinyl Derivatives
Key Differences :
- Regiochemistry : The position of the bromomethyl group on the pyridine ring (2-, 5-, or 6-position) significantly influences electronic properties and steric accessibility. For example, the 5-bromomethyl isomer () may exhibit enhanced reactivity in SN2 reactions due to reduced steric hindrance compared to the 2-position isomer .
- Applications : The 5-bromomethyl derivative has been used in PROTAC synthesis, leveraging its electrophilic site for covalent conjugation with E3 ligase ligands .
Pyridinyl vs. Phenyl Substituted Isoindoline-1,3-diones
Table 2: Aromatic Substituent Variants
Key Differences :
- Electronic Effects : Pyridinyl groups introduce nitrogen-mediated polarity and hydrogen-bonding capacity, whereas bromophenyl derivatives enhance lipophilicity and π-π stacking .
- Biological Activity : The 4-bromophenyl derivative () demonstrated significant antiamnesic effects in scopolamine-induced memory impairment models, attributed to cholinesterase inhibition .
Alkyl and Alkenyl Substituted Isoindoline-1,3-diones
Table 3: Alkyl/Alkenyl Variants
Key Differences :
- Reactivity : Alkenyl groups (e.g., but-3-enyl) enable cycloaddition or polymerization, while epoxide-containing derivatives serve as crosslinkers in polymer chemistry .
Functionalized Isoindoline-1,3-diones with Heterocycles
Table 4: Heterocyclic Derivatives
Key Differences :
- Therapeutic Relevance: The piperidin-2,6-dione derivative () is a key component of immunomodulatory drugs (IMiDs), acting as a cereblon E3 ligase modulator .
- Mechanistic Diversity : Indole-containing derivatives () target nucleic acids, contrasting with bromomethylpyridinyl variants that primarily function as alkylating agents .
Biological Activity
2-(2-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C₁₄H₉BrN₂O₂
- Molecular Weight : 317.14 g/mol
- Core Structure : Isoindoline-1,3-dione with a bromomethyl-pyridine substituent.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
-
Dopamine Receptor Modulation :
- The compound interacts primarily with the dopamine receptor D2, binding at an allosteric site. This interaction influences dopamine signaling pathways, which are crucial in treating neuropsychiatric disorders such as schizophrenia and depression.
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Anticancer Properties :
- Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Its ability to affect cancer cell viability highlights its potential as a therapeutic agent in oncology.
-
Neuroprotective Effects :
- The modulation of dopamine receptors suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.
The mechanism of action involves the modulation of neurotransmitter release and neuronal excitability through its interaction with dopamine receptors. This modulation can lead to altered signaling pathways associated with mood regulation and cognitive functions .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione | Structure | Different substitution pattern on the pyridine ring; potential for diverse biological activities. |
| 2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione | Structure | Variation in bromination position; may exhibit different pharmacological profiles. |
| 2-(6-(Bromomethyl)pyridin-3-YL)isoindoline-1,3-dione | Structure | Similar core structure but distinct biological interactions due to positional changes on the pyridine ring. |
This comparison highlights how slight modifications in structure can lead to significant differences in biological activity and applications.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
- Receptor Binding Studies :
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing 2-(2-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione, and how can reaction yields be optimized?
- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions, leveraging the bromomethyl group’s reactivity. For example, alkylation of pyridine derivatives with brominated isoindoline-dione precursors under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) is common. Optimization strategies include:
- Temperature control (60–80°C to balance reactivity and side-product formation).
- Monitoring reaction progress via TLC or HPLC to identify intermediates .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer :
- 1H/13C NMR : Assign peaks to confirm the bromomethyl group (δ ~4.5–5.0 ppm for CH₂Br) and aromatic protons (pyridine/isoindoline-dione rings).
- X-ray crystallography : Resolves spatial conformation (e.g., dihedral angles between pyridine and isoindoline-dione planes), as demonstrated in structural analogs like 2-(2-bromoethyl)isoindoline derivatives .
- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .
Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?
- Answer : The bromomethyl moiety serves as an electrophilic site for SN2 reactions or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura with boronic acids). Steric hindrance from the pyridine ring may slow reactivity, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .
Advanced Research Questions
Q. What experimental frameworks are used to study this compound’s role in enzyme inhibition or receptor binding?
- Answer :
- Kinetic assays : Measure inhibition constants (Kᵢ) via fluorogenic substrates or radiolabeled ligands in enzyme systems (e.g., proteases, kinases).
- Molecular docking : Computational models (AutoDock Vina, Schrödinger) predict binding poses with target proteins, validated by mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions .
Q. How can researchers resolve contradictions in data between computational predictions and experimental results for this compound?
- Answer :
- Multi-method validation : Cross-check computational docking (e.g., DFT for electronic properties) with crystallography or NMR titration data.
- Solvent effects : Adjust force fields in simulations to account for solvation dynamics (e.g., explicit water models vs. continuum solvation) .
- Error analysis : Statistically compare experimental replicates (e.g., 95% confidence intervals) with computational uncertainty ranges .
Q. What methodologies assess the environmental stability and degradation pathways of this compound?
- Answer :
- Hydrolytic studies : Expose the compound to buffered solutions (pH 4–10) at 25–50°C, monitor degradation via LC-MS.
- Photolysis : UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight-driven breakdown, identifying products like dehalogenated analogs .
- Ecotoxicity assays : Use Daphnia magna or algal models to evaluate bioaccumulation potential and acute/chronic toxicity .
Methodological Considerations
- Experimental Design : For reproducibility, adopt randomized block designs (split-plot for multi-variable studies) and include negative/positive controls (e.g., bromine-free analogs) .
- Data Interpretation : Use multivariate analysis (PCA, ANOVA) to disentangle confounding factors (e.g., solvent polarity vs. temperature effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
